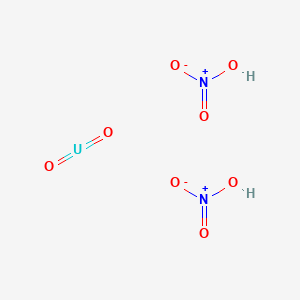

dioxouranium;nitric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nitrate d'uranyle; acide nitrique, également connu sous le nom de nitrate d'uranyle, est un composé formé par la réaction du dioxyde d'uranium avec l'acide nitrique. C'est un composé important dans l'industrie nucléaire, en particulier dans le retraitement du combustible nucléaire usé. Le composé se trouve généralement sous la forme d'hexahydrate de nitrate d'uranyle, qui est un solide cristallin jaune très soluble dans l'eau et d'autres solvants polaires.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le nitrate d'uranyle; acide nitrique est synthétisé en dissolvant le dioxyde d'uranium (UO₂) dans de l'acide nitrique concentré (HNO₃). La réaction est exothermique et produit du nitrate d'uranyle (UO₂(NO₃)₂) ainsi que de l'eau. La réaction générale est la suivante :

UO2+2HNO3→UO2(NO3)2+H2O

Méthodes de production industrielle

En milieu industriel, la production de nitrate d'uranyle implique la dissolution de minerais d'uranium ou de métaux d'uranium dans l'acide nitrique. Le processus est soigneusement contrôlé pour garantir une dissolution complète et pour gérer la nature exothermique de la réaction. La solution résultante est ensuite évaporée pour cristalliser l'hexahydrate de nitrate d'uranyle.

Analyse Des Réactions Chimiques

Types de réactions

Le nitrate d'uranyle; acide nitrique subit plusieurs types de réactions chimiques, notamment :

Réactions d'oxydoréduction : Le nitrate d'uranyle peut participer à des réactions redox, où il peut être réduit en dioxyde d'uranium ou encore oxydé.

Réactions de substitution : Il peut subir des réactions d'échange de ligands où les ions nitrate sont remplacés par d'autres ligands.

Hydrolyse : En solutions aqueuses, le nitrate d'uranyle peut s'hydrolyser pour former divers complexes hydroxo.

Réactifs et conditions courants

Agents réducteurs : L'hydrogène gazeux, l'hydrazine et d'autres agents réducteurs peuvent réduire le nitrate d'uranyle en dioxyde d'uranium.

Ligands : Divers ligands tels que les phosphates, les sulfates et les ligands organiques peuvent remplacer les ions nitrate dans le nitrate d'uranyle.

Conditions : Ces réactions se produisent généralement en solutions aqueuses sous des conditions de pH et de température contrôlées.

Principaux produits

Dioxyde d'uranium (UO₂) : Formé par la réduction du nitrate d'uranyle.

Complexes hydroxo d'uranyle : Formés par l'hydrolyse du nitrate d'uranyle dans l'eau.

Applications de la recherche scientifique

Le nitrate d'uranyle; acide nitrique présente plusieurs applications en recherche scientifique :

Retraitement du combustible nucléaire : Il est utilisé dans l'extraction et la purification de l'uranium du combustible nucléaire usé.

Chimie analytique : Utilisé comme réactif dans diverses techniques analytiques pour détecter et quantifier l'uranium.

Radiochimie : Employé dans l'étude de la désintégration radioactive et des réactions nucléaires.

Science des matériaux : Utilisé dans la synthèse de matériaux à base d'uranium pour diverses applications.

Mécanisme d'action

Le mécanisme par lequel le nitrate d'uranyle; acide nitrique exerce ses effets implique la coordination des ions uranyle (UO₂²⁺) avec les ions nitrate (NO₃⁻). L'ion uranyle est un acide de Lewis fort et peut former des complexes stables avec divers ligands. Dans le retraitement du combustible nucléaire, l'ion uranyle forme des complexes avec le phosphate de tributyle (TBP) en présence d'acide nitrique, facilitant l'extraction de l'uranium du combustible usé.

Applications De Recherche Scientifique

Dioxouranium;nitric acid has several scientific research applications:

Nuclear Fuel Reprocessing: It is used in the extraction and purification of uranium from spent nuclear fuel.

Analytical Chemistry: Used as a reagent in various analytical techniques to detect and quantify uranium.

Radiochemistry: Employed in the study of radioactive decay and nuclear reactions.

Material Science: Used in the synthesis of uranium-based materials for various applications.

Mécanisme D'action

The mechanism by which dioxouranium;nitric acid exerts its effects involves the coordination of uranyl ions (UO₂²⁺) with nitrate ions (NO₃⁻). The uranyl ion is a strong Lewis acid and can form stable complexes with various ligands. In nuclear fuel reprocessing, the uranyl ion forms complexes with tributyl phosphate (TBP) in the presence of nitric acid, facilitating the extraction of uranium from spent fuel.

Comparaison Avec Des Composés Similaires

Composés similaires

Acétate d'uranyle : Similaire au nitrate d'uranyle mais avec des ions acétate au lieu des ions nitrate.

Sulfate d'uranyle : Contient des ions sulfate et est utilisé dans différentes applications industrielles.

Chlorure d'uranyle : Contient des ions chlorure et est utilisé dans divers procédés chimiques.

Unicité

Le nitrate d'uranyle; acide nitrique est unique en raison de sa grande solubilité dans l'eau et de sa capacité à former des complexes stables avec une large gamme de ligands. Cela le rend particulièrement utile dans le retraitement du combustible nucléaire et d'autres applications où l'extraction et la purification efficaces de l'uranium sont requises.

Propriétés

IUPAC Name |

dioxouranium;nitric acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HNO3.2O.U/c2*2-1(3)4;;;/h2*(H,2,3,4);;; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYNHKOAYQRSBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=[U]=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N2O8U |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (trans-2-([11'-biphenyl]-4-yl)cyclopropyl)carbamate](/img/structure/B12299459.png)

![3-{5-[4-({1-[4-(6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenyl]piperidin-4-yl}methyl)piperazin-1-yl]-1-oxo-3H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B12299476.png)

![(4-Hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl) 3-methylbutanoate](/img/structure/B12299508.png)

![2-[4-[3-[2-(2,4-Dichlorophenyl)-5-propan-2-yl-1,3-oxazol-4-yl]propanoyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12299519.png)

![7,8-Dimethoxy-2-phenyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12299527.png)

![Tritetradecyl 2,2',2''-[(butylstannylidyne)tris(thio)]triacetate](/img/structure/B12299531.png)